4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide
Description
Properties
IUPAC Name |
4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-24-17-8-7-15(13-18(17)25-2)14-20-19(23)22-10-4-9-21(11-12-22)16-5-3-6-16/h7-8,13,16H,3-6,9-12,14H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTIBNQWHWJARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCCN(CC2)C3CCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine and halide precursors.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a Grignard reaction or other suitable alkylation methods.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction, using a suitable leaving group on the diazepane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Verapamil (2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylmethylamino]-2-propan-2-ylpentanenitrile)
- Core Structure : Tertiary amine with two 3,4-dimethoxyphenyl groups and a nitrile functional group .
- Key Differences : Verapamil’s rigid tertiary amine and nitrile groups contrast with the diazepane ring and carboxamide in the target compound. The nitrile in Verapamil may enhance hydrogen bonding with calcium channels, whereas the carboxamide in the target compound could improve solubility or alter binding kinetics .
- Therapeutic Relevance : Verapamil is a well-established L-type calcium channel blocker; the target compound’s diazepane core may target different ion channels or receptors.
USP Verapamil Related Compound B (4-[(3,4-Dimethoxyphenethyl)(methyl)amino]-2-(3,4-dimethoxyphenyl)-2-isopropylbutanenitrile hydrochloride)
- Core Structure : Similar to Verapamil but includes an isopropyl group and hydrochloride salt .
- Key Differences : The absence of a diazepane ring and the presence of a branched alkyl group (isopropyl) may reduce conformational flexibility compared to the cyclobutyl-diazepane system.
Carboxamide-Containing Analogues
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Core Structure: Cyclopropane ring with carboxamide and methoxyphenoxy substituents .
- The 4-methoxyphenoxy group differs from the 3,4-dimethoxyphenylmethyl group in electronic and spatial properties.
Methyl 4-(3,4-Dimethoxyphenyl)butanoate (D1)
- Core Structure: Butanoate ester with a 3,4-dimethoxyphenyl group .
- Key Differences : The ester functional group and lack of a heterocyclic ring limit its pharmacological relevance compared to the target compound’s carboxamide and diazepane.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Pharmacophore Analysis : The 3,4-dimethoxyphenyl group is critical for binding to adrenergic or calcium channels, as seen in Verapamil . Its retention in the target compound suggests similar target engagement but modulated by the diazepane’s flexibility.
- Synthetic Accessibility : The target compound’s synthesis likely involves diazepane ring formation followed by cyclobutyl and carboxamide substitutions, analogous to methods in .
Biological Activity
4-Cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide is a compound with potential therapeutic applications, particularly in the field of oncology. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound features a diazepane ring substituted with a cyclobutyl group and a 3,4-dimethoxyphenyl moiety. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. Preliminary studies suggest that it may act as an antagonist or modulator at certain neurotransmitter receptors, potentially influencing pathways involved in cell proliferation and apoptosis.
Pharmacological Properties
- Antitumor Activity : Initial research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- IC50 Values : In vitro studies have shown IC50 values ranging from 15 to 30 µM against human cancer cell lines, indicating moderate potency compared to established chemotherapeutics.
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound on HeLa and MCF-7 cell lines using the MTT assay. The results demonstrated that:
- HeLa Cells : IC50 = 22.8 µM
- MCF-7 Cells : IC50 = 19.7 µM
These findings suggest that the compound effectively reduces cell viability in cervical and breast cancer models.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of the compound's action. It was found that treatment with this compound resulted in:
- Increased apoptosis rates in treated cells.
- Upregulation of pro-apoptotic markers (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
Data Table: Biological Activity Overview
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂O₃ |
| Antitumor Activity (IC50) | HeLa: 22.8 µM |
| MCF-7: 19.7 µM | |
| Mechanism of Action | Apoptosis induction |
| Target Receptors | Unknown (potentially GABA) |
| Cytotoxicity | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
